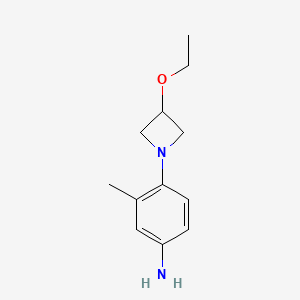
4-(3-Ethoxyazetidin-1-yl)-3-methylaniline
Vue d'ensemble
Description
4-(3-Ethoxyazetidin-1-yl)-3-methylaniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
- IUPAC Name : 4-(3-Ethoxyazetidin-1-yl)-3-methylaniline
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
The structure of this compound features an azetidine ring, which is known to enhance bioactivity through various mechanisms, including modulation of neurotransmitter systems and interaction with specific receptors.
- Neurotransmitter Modulation : The azetidine moiety may influence neurotransmitter levels in the brain, particularly affecting serotonin and dopamine pathways.
- Inhibition of β-Amyloid Production : Research indicates that compounds similar to this compound can modulate β-amyloid peptide production, which is crucial in Alzheimer's disease pathology .
- Antimycobacterial Activity : Preliminary studies suggest potential antimycobacterial properties, making it a candidate for tuberculosis treatment .
Therapeutic Applications
- Alzheimer's Disease : Due to its ability to modulate β-amyloid production, this compound shows promise for developing treatments aimed at reducing amyloid plaque formation in Alzheimer's patients.
- Tuberculosis Treatment : The antimycobacterial properties could lead to new therapeutic strategies against drug-resistant strains of Mycobacterium tuberculosis.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
Experimental Results
In vitro studies demonstrate that this compound exhibits:
- IC50 Values : Indicating the concentration required to inhibit biological activity by 50%. Specific values need to be sourced from experimental data.
- Selectivity Index : A measure of the compound's effectiveness against target cells compared to non-target cells.
Propriétés
IUPAC Name |
4-(3-ethoxyazetidin-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-15-11-7-14(8-11)12-5-4-10(13)6-9(12)2/h4-6,11H,3,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOWZRURYXTJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(C1)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















